molecular formula C12H11NO2 B8662658 1-(1H-indol-4-yl)-1,3-butanedione

1-(1H-indol-4-yl)-1,3-butanedione

Cat. No.: B8662658
M. Wt: 201.22 g/mol
InChI Key: XFNSNAKAEWWMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indol-4-yl)-1,3-butanedione is a β-diketone derivative featuring an indole moiety substituted at the 4-position. The indole ring, a privileged scaffold in medicinal chemistry, suggests possible bioactivity, such as anticancer or neuropharmacological effects, similar to indol-3-yl derivatives (e.g., intermediates for anticancer drugs ).

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(1H-indol-4-yl)butane-1,3-dione

InChI

InChI=1S/C12H11NO2/c1-8(14)7-12(15)10-3-2-4-11-9(10)5-6-13-11/h2-6,13H,7H2,1H3

InChI Key

XFNSNAKAEWWMCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C2C=CNC2=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Substituted 1,3-Butanediones

Halogen-Substituted Derivatives
  • 1-(4-Chlorophenyl)-1,3-butanedione

    • Molecular Formula : C₁₀H₉ClO₂; MW : 196.63 g/mol
    • Properties : White to yellow crystalline solid; >98% purity; used as a synthetic intermediate .
    • Key Difference : The electron-withdrawing Cl group enhances electrophilicity, making it reactive in condensation reactions.
Hydroxy/Methoxy-Substituted Derivatives
  • 1-(2-Hydroxy-5-methoxyphenyl)-1,3-butanedione Synthesis: Prepared via NaOEt-mediated condensation of 2-hydroxy-5-methoxyacetophenone and ethyl acetate (47% yield) . Properties: Polar substituents (OH, OMe) improve solubility in protic solvents, enabling applications in chelation or polymer synthesis.
  • 1-(4-Hydroxyphenyl)-1,3-butanedione Structure: Phenolic β-diketone; MW: 178.18 g/mol (C₁₀H₁₀O₃) . Reactivity: The hydroxyl group facilitates hydrogen bonding, relevant to molecular imprinting or sol-gel materials .
Heteroaromatic Substituted Derivatives
  • 1-(2-Thienyl)-1,3-butanedione (HTTA) CAS: 3051-27-2; Formula: C₈H₈O₂S; MW: 168.21 g/mol . Applications: Key ligand in lanthanoid solvent extraction; synergizes with calixarenes for high metal selectivity . Key Property: Thiophene’s electron-rich nature enhances metal coordination.
  • 1-(Pyridin-4-yl)-1,3-butanedione MW: 163.17 g/mol; MP: 66–67°C; Boiling Point: 291.3°C . Applications: Pyridine’s basicity may stabilize enolate forms, useful in catalysis or coordination chemistry.

Fluorinated Analogues

  • 1-(2,5-Dimethyl-3-furanyl)-4,4,4-trifluoro-1,3-butanedione
    • Formula : C₁₀H₉F₃O₃; CAS : 578-29-0 .
    • Properties : Trifluoromethyl groups increase acidity (pKa ~6–8), critical for sol-gel matrix functionalization .

Indole-Based Analogues

  • (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Synthesis: Derived from 1H-indole via substitutions and condensation . Applications: Intermediate in anticancer drug synthesis; indole’s planar structure aids DNA intercalation.

Data Table: Comparative Analysis of Key Analogues

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-(1H-Indol-4-yl)-1,3-BD Indol-4-yl ~215.23 (est.) Hypothesized bioactivity N/A
1-(4-Chlorophenyl)-1,3-BD 4-Cl-Ph 196.63 High-purity intermediate
HTTA 2-Thienyl 168.21 Lanthanoid extraction
1-(Pyridin-4-yl)-1,3-BD 4-Pyridinyl 163.17 Catalysis, coordination chemistry
1-(Indol-3-yl)-propenone Indol-3-yl ~213.25 (est.) Anticancer intermediate

Research Findings and Functional Insights

  • Electronic Effects: Electron-withdrawing groups (Cl, NO₂, CF₃) lower pKa values, enhancing enolate formation for metal coordination .
  • Solubility : Hydroxy/methoxy groups improve aqueous solubility, while aromatic/heteroaromatic rings favor organic phases .

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